
1-Nitro-3,5-dinitroso-1,3,5-triazinane
Übersicht
Beschreibung
1-nitro-3,5-dinitroso-1,3,5-triazinane is a member of 1,3,5-triazinanes, a N-nitro compound and a nitrosamine.
Wissenschaftliche Forschungsanwendungen
Bioremediation of Explosive Contaminants
1-Nitro-3,5-dinitroso-1,3,5-triazinane has been studied for its role in the degradation pathways of nitramine explosives such as RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine). Research indicates that DNX can be formed through microbial metabolism of RDX and can subsequently undergo further degradation into less harmful compounds.
Key Findings:
- Degradation Pathways: Studies have shown that DNX can be transformed into other metabolites like MNX (hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine) and TNX (hexahydro-1,3,5-trinitroso-1,3,5-triazine) during anaerobic conditions. These metabolites can further degrade into carbon dioxide and other benign substances .
- Microbial Interaction: Specific bacteria have been identified that can effectively degrade DNX in contaminated environments. For instance, the interaction between Bacillus species and DNX has been documented to enhance the degradation process .
Toxicological Studies
Research has also focused on the toxicological impacts of DNX and its derivatives on various organisms. Understanding these effects is crucial for assessing risks associated with explosive contamination.
Case Study:
A study investigated the reproductive effects of hexahydro-1,3,5-trinitroso-1,3,5-triazine in deer mice. The results indicated that exposure to this compound led to bioaccumulation in liver tissues and adverse effects on offspring survival and growth rates . This highlights the importance of monitoring such compounds in contaminated sites.
Synthesis of Active Pharmaceutical Ingredients
Nitro compounds like this compound are valuable intermediates in organic synthesis due to their diverse reactivity. They can participate in various reactions leading to the formation of complex pharmaceutical molecules.
Advantages:
- Versatile Building Blocks: The nitro group allows for multiple functional group transformations that are essential in synthesizing bioactive compounds .
- Asymmetric Synthesis: Recent advancements in asymmetric organocatalysis using nitro compounds have facilitated the development of enantiopure pharmaceutical products .
Summary Table of Applications
Eigenschaften
IUPAC Name |
1-nitro-3,5-dinitroso-1,3,5-triazinane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUHUHPTTZBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1N=O)[N+](=O)[O-])N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420108 | |
Record name | hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80251-29-2 | |
Record name | hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.